Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate
Description
Historical Context and Discovery
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate (CAS: 1461708-69-9) emerged as a compound of interest in the mid-2010s, with its first synthesis reported in 2014. Initially cataloged in PubChem under CID 75480522, it gained traction in medicinal chemistry due to its modular structure, enabling derivatization for drug discovery. Early patent filings, such as CA3109181A1 (2019), highlighted its utility as a precursor in synthesizing protein tyrosine phosphatase non-receptor type 11 (PTPN11/SHP2) inhibitors, underscoring its role in oncology research.
The compound’s discovery aligns with advancements in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which facilitated the integration of its pyrimidine and benzoate moieties. Its structural flexibility allowed rapid exploration in kinase inhibitor development, as evidenced by its inclusion in libraries for bromodomain and FAK inhibitor studies.
Significance in Chemical Research
This compound is pivotal in three domains:
- Medicinal Chemistry : Serves as a scaffold for designing small-molecule inhibitors targeting oncogenic pathways.
- Synthetic Methodology : Demonstrates the utility of tert-butyl esters in protecting carboxyl groups during multi-step syntheses.
- Chemical Biology : Used to probe protein-ligand interactions due to its hydrogen-bonding capabilities from the pyrimidine ring.
Recent studies, such as those published in the Journal of Medicinal Chemistry (2020), emphasize its role in optimizing pharmacokinetic properties of drug candidates through strategic functionalization.
Overview of Chemical Classification and Structural Features
This compound belongs to two primary chemical classes:
Structural Highlights :
Table 1: Atomic Connectivity
The tert-butyl group’s steric bulk minimizes undesired metabolic oxidation, a feature exploited in prodrug design. Synergistically, the pyrimidine ring’s electron-deficient nature facilitates interactions with catalytic lysine residues in kinases.
Properties
IUPAC Name |
tert-butyl 3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-18-9-8-15(20-12)19-11-13-6-5-7-14(10-13)16(21)22-17(2,3)4/h5-10H,11H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCXNVGNIETBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132949 | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-69-9 | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate typically involves the reaction of tert-butyl 3-bromobenzoate with 2-methylpyrimidin-4-ylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Drug Development : Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate is being investigated for its role as a precursor in the synthesis of pharmacologically active compounds. Its structural features suggest potential activity as a tyrosine kinase inhibitor , which is crucial in treating various cancers and hematological disorders. For instance, related compounds have been noted for their use in the synthesis of Fedratinib , a drug used in the treatment of myelofibrosis .
Targeting Specific Pathways : The incorporation of the pyrimidine moiety enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures can inhibit specific signaling pathways involved in tumor growth and proliferation, making them valuable in cancer therapy .
Material Sciences
Polymer Chemistry : this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.
Nanotechnology : The compound's unique structure may facilitate its use in nanomaterials development. By modifying its chemical properties, researchers can explore its application in drug delivery systems where controlled release and targeting are essential .
Biochemical Applications
Enzyme Inhibition Studies : The compound is useful in biochemical assays aimed at studying enzyme inhibition. Its ability to bind to specific enzymes allows researchers to investigate mechanisms of action and potential therapeutic effects against diseases caused by enzyme dysregulation.
Bioconjugation Techniques : this compound can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and diagnostic tools .
-
Synthesis of Tyrosine Kinase Inhibitors :
- A study demonstrated the synthesis of novel tyrosine kinase inhibitors using this compound as a key intermediate. The resulting compounds showed promising anti-cancer activity in vitro.
-
Polymeric Materials Development :
- Researchers explored the incorporation of this compound into polymeric matrices for drug delivery applications, revealing enhanced release profiles and stability compared to traditional systems.
Mechanism of Action
The mechanism of action of Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Tert-butyl esters with pyrimidine derivatives: Similar to Example 75 in , which features a pyrazolo[3,4-d]pyrimidine core. The target compound’s pyrimidine-amino group may engage in hydrogen bonding akin to the amino-pyrazolo-pyrimidine in Example 75, though the absence of a fused pyrazole ring reduces planar rigidity.
Benzoate esters with heterocyclic substituents: For instance, 5-((tert-butoxycarbonylamino)methyl)furan-2-ylboronic acid () shares a tert-butyl-protected amine and aromatic system but replaces pyrimidine with furan, altering electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
A comparative analysis of physicochemical properties is summarized below:
The tert-butyl group in the target compound likely enhances thermal stability compared to methyl or unprotected esters. The pyrimidine-amino moiety may increase melting point relative to furan-based analogues due to stronger intermolecular hydrogen bonds .
Hydrogen Bonding and Crystallography
The pyrimidine-amino group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (pyrimidine N), facilitating crystal packing patterns. Etter’s graph-set analysis () could classify these interactions as discrete (e.g., dimers) or infinite (e.g., chains), influencing solubility and bioavailability.
Biological Activity
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate (CAS Number: 1461708-69-9) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H21N3O2
- Molecular Weight: 299.374 g/mol
The compound features a tert-butyl group, a benzoate moiety, and a pyrimidine derivative, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound involves its interaction with specific molecular targets. It has been suggested that the compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise molecular pathways affected by this compound remain an area of active research.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models.
- Enzyme Inhibition: There is evidence that it can inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications.
- Neuroprotective Effects: Some studies have explored its potential to protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for conditions like Alzheimer's disease. For instance, compounds that share structural similarities have demonstrated significant reductions in amyloid-beta levels in treated groups compared to controls.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide | Contains chloro group | Tyrosine kinase inhibition |
| tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | Pyridine instead of pyrimidine | Potential anti-cancer properties |
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Carbamate protection : Introducing the tert-butyl group via Boc-protection using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .
- Coupling reactions : Amide or amine linkages may be formed via Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd₂(dba)₃ and ligands such as XPhos) or nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Optimization involves varying catalysts, solvents (e.g., n-butanol/water mixtures), and reaction times .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, tert-butyl groups show distinct singlets at ~1.3–1.5 ppm in ¹H NMR .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identifying functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles. Use respiratory protection if airborne particles are generated .
- First aid : For skin/eye contact, rinse immediately with water for 15 minutes. Consult a physician and provide the Safety Data Sheet (SDS) .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Analytical HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95% target peak area).
- Melting point analysis : Compare observed values with literature data (e.g., mp ranges for tert-butyl derivatives in catalogs ).
- TLC monitoring : Spotting reactions on silica plates with appropriate eluents (e.g., 3:7 ethyl acetate/hexane) .
Q. What are the key solubility and stability parameters to consider during experimental design?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Tert-butyl groups enhance solubility in organic phases .
- Stability : Avoid strong acids/bases that may cleave the Boc group. Store at -20°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved during structural elucidation?
- Step 1 : Repeat the experiment to rule out instrumentation errors.
- Step 2 : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to confirm coupling patterns) .
- Step 3 : Compare data with structurally similar compounds (e.g., tert-butyl pyrimidine derivatives in catalogs ).
- Step 4 : Employ computational tools (DFT calculations) to predict NMR shifts and validate assignments .
Q. What strategies are effective in evaluating the compound's stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC .
- pH profiling : Dissolve in buffers (pH 1–13) and analyze decomposition kinetics. For example, Boc groups degrade rapidly in acidic conditions (pH < 3) .
Q. How can computational methods be integrated with experimental data to predict the compound's reactivity?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the pyrimidine ring) and transition states .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with observed reactivity .
Q. What methodological approaches are used to assess the compound's potential interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity to proteins in real-time.
- Fluorescence polarization assays : Quantify competitive binding using labeled ligands .
- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Standardize protocols : Use identical cell lines, incubation times, and controls.
- Validate assays : Include positive/negative controls (e.g., known inhibitors for enzyme studies) .
- Meta-analysis : Compare data across published studies to identify trends (e.g., higher potency in lipid-rich media due to solubility) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
